molecular formula C19H17N5O B2939797 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1171923-65-1

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2939797
CAS No.: 1171923-65-1
M. Wt: 331.379
InChI Key: YUUZBZFYTFCOPP-UHFFFAOYSA-N
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Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core fused to a phenyl ring, linked via an amide bond to a 1-ethyl-substituted pyrazole moiety. This structure combines aromatic and heterocyclic systems, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-2-24-17(11-12-20-24)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-12H,2H2,1H3,(H,21,22)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZBZFYTFCOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzo[d]imidazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenol derivatives.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).

Major Products Formed:

  • Oxidation: Phenol derivatives.

  • Reduction: Primary or secondary amines.

  • Substitution: Halogenated pyrazoles.

Scientific Research Applications

  • Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases or cancer due to its structural similarity to known bioactive molecules.

  • Biology: It can be used as a molecular probe to study biological systems, especially in the context of enzyme inhibition or receptor binding.

  • Chemistry: It can be utilized as a building block in organic synthesis, contributing to the development of new materials or catalysts.

  • Industry: Its unique properties may be exploited in the creation of advanced materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be identified through detailed biochemical studies, including binding assays and functional assays.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Functional Groups Reference
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide Benzimidazole-phenyl-pyrazole 1-Ethyl pyrazole, amide linkage Amide, aromatic heterocycles Target
N-(2-Chlorophenyl) hydrazinecarboxamide (Compound 4, ) Benzo[d]imidazole-propenyl-hydrazine 2-Chlorophenyl, imidazole Hydrazine, imine
9a–9e () Benzimidazole-phenoxymethyl-triazole-thiazole Triazole-thiazole, variable aryl groups Acetamide, triazole, thiazole
PZ1 () Benzimidazole-carboxylic acid-piperazine 4-Benzylpiperazine, hydroxyl-phenyl Carboxamide, piperazine
N-Sulfonylacetamidines () Benzimidazole-sulfonyl-alkyl Sulfonyl, alkyl chains Acetamidine, sulfonamide

Key Observations :

  • Pyrazole vs.
  • Lipophilicity : The 1-ethyl group on the pyrazole may increase lipophilicity compared to polar substituents like carboxylic acids (e.g., 7d–7h in , which have melting points >300°C due to high crystallinity) .
  • Bioactivity Implications : Compounds with sulfonyl groups () or piperazine moieties (PZ1) often target enzymes or receptors via electrostatic interactions, whereas the target compound’s amide linkage may favor protease or kinase binding .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Benzimidazole-carboxylic acids () exhibit high thermal stability (>300°C), whereas pyrazole-containing compounds (e.g., 9a–9e) have lower melting points (~200–250°C), suggesting the target may follow this trend .
  • Solubility : The ethyl-pyrazole group may reduce aqueous solubility compared to sulfonamide or carboxylic acid derivatives () but improve blood-brain barrier penetration .

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